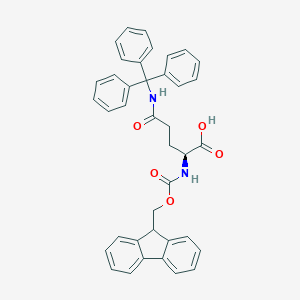

Fmoc-Gln(Trt)-OH

Overview

Description

Fmoc-Gln(Trt)-OH (CAS 132327-80-1) is a fluorenylmethyloxycarbonyl (Fmoc)-protected derivative of glutamine, widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group, while the trityl (Trt) group shields the side-chain amide of glutamine, preventing undesired side reactions during peptide elongation . This compound is characterized by high purity (≥98% by HPLC), optical activity ([α]/D -14.0±1.5° in DMF), and stability under standard SPPS conditions. It is stored at 2–8°C and is compatible with common coupling reagents like HBTU/HOBt/DIEA . Its synthesis involves sequential protection steps: H-Gln-OH → Z-Gln-OH → Z-Gln(Trt)-OH → this compound, optimized for cost efficiency using acetone as a solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(Trt)-OH typically involves the following steps:

Protection of the Glutamine Side Chain: The side chain amide group of glutamine is protected using a triphenylmethyl (Trt) group. This is achieved by reacting glutamine with triphenylmethyl chloride in the presence of a base such as triethylamine.

Protection of the Amino Group: The amino group of the protected glutamine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is done by reacting the protected glutamine with Fmoc chloride in the presence of a base like sodium bicarbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Protection Reactions: Using industrial reactors, the protection reactions are carried out with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Deprotection Conditions

The Trt group is cleaved under acidic conditions while preserving sensitive residues like Trp:

| Condition | Time | Temperature | Efficiency | Side Reactions |

|---|---|---|---|---|

| 95% TFA + 2.5% H₂O + 2.5% TIS | 1–3 hr | 25°C | >99% | No Trp sulfonation . |

| 90% TFA + 5% phenol | 2 hr | 25°C | 98% | Minimal aspartimide formation . |

Compared to Mbh or Tmob protections, Trt removal is faster and avoids alkylation side reactions .

Side Reaction Prevention

Key advantages of this compound in suppressing common SPPS side reactions:

Solubility and Reaction Efficiency

The Trt group significantly enhances solubility compared to unprotected Gln:

| Solvent | This compound Solubility | Fmoc-Gln-OH Solubility |

|---|---|---|

| DMF | >50 mg/mL | <10 mg/mL |

| DCM | 20–30 mg/mL | Insoluble |

| NMP | >40 mg/mL | <5 mg/mL |

Improved solubility allows higher coupling concentrations (0.2–0.4 M ), reducing reaction times by 30–50% .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-Gln(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the side chain amide of glutamine. This dual protection allows for the sequential addition of amino acids without interference from the side chain .

Advantages in Synthesis

- Enhanced Solubility : this compound exhibits superior solubility in common solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP), facilitating smoother coupling reactions compared to its unprotected counterparts .

- Minimized Side Reactions : The protective groups prevent dehydration reactions that can occur during acylation with activated esters, which is particularly beneficial when using carbodiimide reagents .

Biochemical Research

Substrate for Enzyme Studies

this compound has been employed as a substrate in biochemical assays to study enzyme activity. For instance, it was used in synthesizing peptide substrates for the SARS-CoV-2 main protease, contributing to research aimed at developing therapeutics against COVID-19 . This highlights its role in advancing antiviral drug design.

Antimicrobial Applications

Antimicrobial Peptides

Recent studies have indicated that this compound can be incorporated into antimicrobial peptides. These peptides exhibit inhibitory effects against bacterial growth, showcasing potential applications in developing new antimicrobial agents . The compound's stability and reactivity make it suitable for generating peptides that can function as antimicrobial agents.

Material Science

Peptide-Based Materials

The compound is also being explored for applications in creating peptide-based materials such as hydrogels and nanofibers. These materials have potential uses in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural extracellular matrices.

Analytical Chemistry

Reagent for Analytical Techniques

this compound serves as an analytical reagent in various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in studying metal-protein interactions and other biochemical processes .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Peptide Synthesis | Used in solid-phase peptide synthesis; prevents side reactions; enhances solubility |

| Biochemical Research | Serves as a substrate for enzyme studies; aids in drug design for COVID-19 |

| Antimicrobial Applications | Incorporated into antimicrobial peptides; shows inhibitory effects against bacteria |

| Material Science | Used in creating hydrogels and nanofibers for drug delivery and tissue engineering |

| Analytical Chemistry | Functions as an analytical reagent; useful for studying metal-protein interactions |

Mechanism of Action

The mechanism of action of Fmoc-Gln(Trt)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Trt groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Fmoc-Gln(Dmcp)-OH

- Solubility : Fmoc-Gln(Dmcp)-OH exhibits superior solubility in DMF compared to Fmoc-Gln(Trt)-OH, enabling higher reaction concentrations and faster coupling .

- Deprotection: The Dmcp (dimethylcyclopropylmethyl) group requires milder acidic conditions (e.g., 20% hexafluoro-2-propanol in DCM) compared to Trt, which is cleaved with 95% trifluoroacetic acid (TFA) over 1–3 hours .

- Purity : While this compound produces peptides with minimal dipeptide or acetic acid impurities, Fmoc-Gln(Dmcp)-OH is preferred for challenging sequences due to reduced aggregation risks .

Fmoc-His(Trt)-OH

- Side-Chain Protection : Both compounds use Trt to protect reactive side chains (imidazole for histidine, amide for glutamine). However, Trt removal from His requires 1–2 hours in 95% TFA, similar to Gln(Trt) .

- Synthetic Challenges : His residues are prone to racemization and aspartimide formation during SPPS, necessitating optimized coupling conditions. In contrast, Gln(Trt) shows fewer side reactions under standard protocols .

Fmoc-Cys(Trt)-OH

- Deprotection Specificity: The Trt group on cysteine is selectively removed with TFA, while AgNO₃ or thiol-based reagents may be needed for disulfide bond formation.

- Impurity Profile : Fmoc-Cys(Trt)-OH typically contains residual Trt·Cl (0.05%) and Trt·OH (0.49%), whereas this compound has lower impurity levels (e.g., <0.2% dipeptides) .

Fmoc-D-Gln(Trt)-OH

- Enantiomer Differences : The D-form (CAS 200623-62-7) shares identical protection groups but differs in solubility (90 mg/mL in DMSO vs. ~50 mg/mL for L-form in DMF) and storage stability (3 years at -20°C vs. 2 years at 4°C for L-form) .

Key Research Findings and Data

Table 1: Comparative Analysis of Fmoc-Protected Amino Acids

| Compound | Recovery (%)* | Solubility in DMF (mM) | Deprotection Time (TFA) | Key Impurities |

|---|---|---|---|---|

| This compound | 100.8 | 50–100 | 1–3 hours | Dipeptides (<0.2%) |

| Fmoc-Gln(Dmcp)-OH | N/A | 150–200 | 0.5–1 hour | Aggregation-prone |

| Fmoc-His(Trt)-OH | 99.7 | 30–50 | 1–2 hours | Aspartimides |

| Fmoc-Cys(Trt)-OH | N/A | 20–40 | 1–3 hours | Trt·Cl (0.05%) |

| Fmoc-Ala-OH·H₂O | 100.6 | >200 | N/A | Acetic acid traces |

*Recovery rates from titrimetric vs. spectroscopic methods .

Notable Observations:

- Synthetic Efficiency : this compound achieves near-quantitative recovery (100.8%) in concentration determination, outperforming Fmoc-His(Trt)-OH (99.7%) and Fmoc-Ala-OH·H₂O (100.6%) .

- Coupling Optimization : Microwave-assisted synthesis of this compound-linked resins (e.g., Wang resin) shows minimal improvement over conventional heating, unlike Fmoc-Asn(Trt)-OH, which benefits from microwave conditions .

- Cost-Effectiveness : The use of acetone in this compound synthesis reduces solvent costs compared to Z-protected intermediates requiring ethyl acetate .

Biological Activity

Fmoc-Gln(Trt)-OH , or Nα-Fmoc-Nδ-trityl-L-glutamine, is a protected amino acid derivative widely utilized in peptide synthesis. Its unique structural features, particularly the Fmoc and trityl groups, enhance its solubility and stability during synthesis, making it an essential component in the development of biologically active peptides.

- Molecular Formula : C₁₉H₁₉N₃O₄

- Molecular Weight : 357.44 g/mol

- Melting Point : 165-172 °C

- Purity : ≥98% (HPLC)

The Fmoc group provides a protective mechanism for the amino group during synthesis, while the trityl group protects the side chain of glutamine. This combination allows for efficient coupling reactions in solid-phase peptide synthesis (SPPS) without significant side reactions such as aggregation or cyclization.

Biological Activity

The biological activity of this compound is primarily assessed through its role as a building block in peptide synthesis. The resulting peptides can exhibit various biological functions, including:

- Neurotrophic Activity : Peptides synthesized using this compound have been studied for their neurotrophic properties, potentially aiding in nerve growth and repair.

- Inhibition of Proteases : Research indicates that peptides containing glutamine residues can inhibit serine proteases, which are involved in various physiological processes and diseases .

- Cell Penetration : Certain peptide formulations utilizing this compound have shown enhanced cellular uptake, making them candidates for drug delivery systems .

Synthesis and Applications

This compound is commonly used in SPPS due to its favorable solubility in organic solvents like DMF (dimethylformamide) and DMA (dimethylacetamide). The trityl group’s stability under acidic conditions allows for selective removal without affecting other sensitive side chains.

Table 1: Comparison of Protected Glutamine Derivatives

| Derivative | Solubility | Cleavage Time (TFA) | Applications |

|---|---|---|---|

| This compound | High | ~4 hours | Peptide synthesis |

| Fmoc-Gln(Dmcp)-OH | Higher | Rapid | Peptide synthesis, reduced aggregation |

| Boc-Gln(Trt)-OH | Moderate | ~2 hours | Limited use due to aggregation |

Case Studies

- Neurotrophic Peptide Synthesis : In a study focusing on neurotrophic peptides, this compound was incorporated into a peptide sequence aimed at promoting neuronal survival and differentiation. The synthesized peptides demonstrated significant biological activity in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .

- Protease Inhibition : Another study explored the use of peptides synthesized with this compound as inhibitors of kallikrein-related peptidases. These peptides showed promising results in inhibiting enzyme activity, highlighting their potential in therapeutic applications against diseases involving excessive protease activity .

- Cell-Penetrating Peptides : Research has indicated that incorporating this compound into cell-penetrating peptides enhances their ability to cross cellular membranes. This property is crucial for developing drug delivery systems targeting intracellular mechanisms .

Q & A

Q. Why is the Trityl (Trt) protecting group essential for Fmoc-Gln(Trt)-OH in peptide synthesis?

Answer:

The Trt group protects the side-chain amide of glutamine (Gln) during Fmoc-based solid-phase peptide synthesis (SPPS). This prevents dehydration and side reactions, such as the formation of nitriles or imidazolides, particularly when carbodiimide-based coupling reagents (e.g., DIC or EDCI) are used. Without Trt protection, the unprotected amide can undergo unintended cyclization or racemization, compromising peptide integrity. The Trt group is stable under basic Fmoc deprotection conditions (20% piperidine in DMF) but is cleaved under mild acidic conditions (e.g., 1–2% trifluoroacetic acid in dichloromethane) .

Q. How can researchers optimize solubility challenges when working with this compound?

Answer:

this compound exhibits superior solubility in polar aprotic solvents (e.g., DMF, NMP) compared to its unprotected counterpart, Fmoc-Gln-OH, which has limited solubility in DMF. For optimal dissolution:

- Use freshly dried DMF or NMP.

- Pre-dissolve the amino acid in a minimal volume of solvent before adding to the reaction mixture.

- If precipitation occurs, gentle heating (≤40°C) or sonication can aid dissolution.

Avoid using DMSO, as it may interfere with coupling efficiency. Solubility data from HPLC-grade DMF shows ≥50 mg/mL solubility for this compound, making it suitable for automated SPPS workflows .

Q. What experimental strategies mitigate racemization during incorporation of this compound?

Answer:

Racemization risks arise during activation and coupling steps. To minimize this:

- Control pH : Maintain coupling reactions at pH ≤ 8.0 using tertiary amines (e.g., DIEA) in limited quantities.

- Use low-basicity activators : Replace HOBt with Oxyma Pure or HOAt to reduce base-induced racemization.

- Shorten activation time : Pre-activate this compound for ≤5 minutes before coupling.

- Monitor stereochemistry : Analyze peptide intermediates via chiral HPLC or LC-MS to detect D-isomer formation.

Racemization rates for Trt-protected Gln are typically <1% under optimized conditions .

Q. How should researchers handle discrepancies in coupling efficiency when using this compound?

Answer:

Low coupling efficiency may result from steric hindrance caused by the bulky Trt group or incomplete dissolution. Troubleshooting steps:

- Increase coupling time : Extend reactions to 1–2 hours.

- Use stronger activators : Switch from HOBt/DIC to HATU/DIEA for enhanced reactivity.

- Double coupling : Repeat the coupling step with fresh reagents.

- Monitor resin loading : Ensure proper resin swelling and pre-wash with DMF.

If inefficiency persists, validate amino acid purity via HPLC (≥98%) and check for moisture contamination in solvents .

Q. What analytical methods are recommended for characterizing this compound-containing peptides?

Answer:

- HPLC-MS : Use reversed-phase C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) to assess purity and confirm molecular weight.

- NMR spectroscopy : Analyze and spectra in deuterated DMSO to verify side-chain protection and backbone integrity.

- Amino acid analysis (AAA) : Hydrolyze peptides (6M HCl, 110°C, 24h) and quantify Gln content via ion-exchange chromatography.

- Circular dichroism (CD) : Monitor secondary structure formation in solution-phase peptides.

Cross-referencing these methods ensures accurate characterization of Trt-deprotected Gln residues .

Q. How does the Trt group influence orthogonal deprotection strategies in complex peptide sequences?

Answer:

The Trt group’s acid-labile nature allows orthogonal deprotection alongside other acid-sensitive groups (e.g., Boc or tert-butyl). For example:

- Global deprotection : Use TFA cocktails (e.g., TFA:HO:triisopropylsilane = 95:2.5:2.5) to remove Trt and cleave peptides from resin.

- Selective deprotection : Employ milder acids (e.g., 1% TFA in DCM) to remove Trt while retaining other acid-stable protections.

Note that prolonged TFA exposure (>2 hours) may degrade sensitive residues (e.g., Met or Cys), necessitating optimized cleavage times .

Q. What storage conditions ensure long-term stability of this compound?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers. For extended stability (>2 years), use -80°C.

- Humidity control : Include desiccants (e.g., silica gel) to prevent hydrolysis of the Fmoc group.

- Solvent-free storage : Avoid pre-dissolved solutions; lyophilized powders are more stable.

Stability studies indicate <5% degradation over 12 months when stored under these conditions .

Q. How can researchers validate the integrity of this compound prior to use?

Answer:

- HPLC analysis : Confirm purity (≥98%) using a C18 column with UV detection at 265 nm (Fmoc absorbance).

- Melting point : Compare observed values (literature range: 180–185°C) to theoretical data.

- Optical rotation : Verify [α] = -14.0 ± 1.5° (c = 1% in DMF) to ensure enantiomeric purity.

- Mass spectrometry : ESI-MS should show [M+H] at m/z 611.3 (CHNO) .

Q. What are the implications of residual Trt protection post-cleavage in peptide synthesis?

Answer:

Incomplete Trt deprotection results in:

- Mass discrepancies : Detectable via LC-MS (Δm/z = 243.3 for residual Trt).

- Biological activity loss : Trt remnants may block functional sites (e.g., enzyme-binding domains).

Resolution : - Extend cleavage time by 30–60 minutes.

- Add scavengers (e.g., thioanisole) to trap released trityl cations.

- Repurify peptides via preparative HPLC if necessary .

Q. How does this compound compare to other Gln derivatives in challenging peptide sequences?

Answer:

- vs. Fmoc-Gln-OH : Trt protection eliminates solubility issues and side-chain reactivity.

- vs. Fmoc-Gln(Trt)-Wang resin : Pre-loaded resins reduce handling but offer lower flexibility for manual SPPS.

- vs. Boc-Gln derivatives : Boc chemistry requires harsher deprotection (e.g., HF), limiting compatibility with acid-sensitive residues.

this compound is preferred for complex, long-chain peptides due to its orthogonal protection and mild cleavage conditions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGICUODAOGOMO-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448258 | |

| Record name | Fmoc-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132327-80-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132327-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Gln(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.